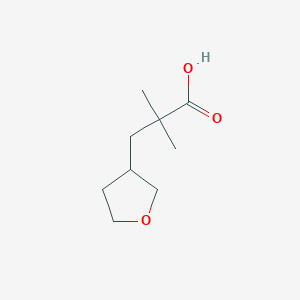

2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid

Descripción general

Descripción

“2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid” is a chemical compound with the molecular formula C9H16O3 . It is also known as 3-(oxolan-3-yl)propanoic acid and 2-Furanpropanoic acid, tetrahydro-α,α-dimethyl- . The compound has a molecular weight of 172.22 .

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid” can be represented by the InChI code: 1S/C7H12O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,1-5H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid” has a molecular weight of 172.22 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Cyclization and Formation of Oxetanes

1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogs, when treated with a base, generate oxetanes, highlighting a significant application in the field of organic synthesis and chemical transformations. This process is relevant for understanding and developing new synthetic pathways in chemistry (Murai, Ono, & Masamune, 1977).

Selective Esterification

The compound has been utilized in the selective esterification of primary alcohols. This process involves a broad range of carboxylic acids, showcasing its versatility and importance in organic synthesis and pharmaceutical chemistry (Wang et al., 2012).

Synthesis of β-amino Acids

The compound has played a role in the stereocontrolled synthesis of β-amino acids from d-glyceraldehyde. This development is crucial for advancing methodologies in the synthesis of amino acids and could have implications in pharmaceutical and biochemical research (Fernandez et al., 2006).

Chiral Separation

In another application, racemic 2,2-dimethyl-3-aryl-propanoic acids were resolved using chiral supercritical fluid chromatography (SFC), demonstrating its potential in enantioselective separations, a crucial aspect in the development of chiral drugs (Wu et al., 2016).

Development of Anticonvulsant and Antinociceptive Molecules

The compound has been integral in synthesizing new molecules with potential anticonvulsant and antinociceptive activities, combining fragments of known antiepileptic drugs. This research is significant for the development of new therapeutic agents in neurology and pain management (Kamiński et al., 2016).

Peptide-Coupling Reactions in Water

An Oxyma derivative of the compound has shown remarkable properties as a peptide-coupling additive for peptide-forming reactions in water, indicating its usefulness in peptide synthesis and potential applications in biochemistry and molecular biology (Wang et al., 2012).

Safety and Hazards

The safety information available indicates that “2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid” may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2,2-dimethyl-3-(oxolan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,8(10)11)5-7-3-4-12-6-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXNEJDTFQOXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)

![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)

![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)